molecular formula C12H13F3O2 B13232003 2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol

2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol

Cat. No.: B13232003
M. Wt: 246.22 g/mol
InChI Key: IHLWZURFTCOSQR-UHFFFAOYSA-N
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Description

2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol is a chemical compound with the CAS Number 2059999-38-9 and the molecular formula C12H13F3O2 . It has a molecular weight of 246.23 g/mol . The compound features a phenyl ring substituted with a methoxy group and a trifluoromethyl group, linked to a buten-ol chain. This structure incorporates both an aromatic ether and a fluorinated segment, which are of significant interest in various research fields. Compounds containing the trifluoromethyl (CF3) group are widely investigated in medicinal chemistry and materials science due to the group's strong electron-withdrawing nature and ability to enhance metabolic stability and lipophilicity . Similarly, the methoxyphenyl group is a common structural motif in many pharmacologically active compounds. The specific applications, research value, and mechanism of action for this particular compound are areas for ongoing scientific exploration and are not fully detailed in public sources. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol

InChI

InChI=1S/C12H13F3O2/c1-4-11(2,16)9-6-5-8(17-3)7-10(9)12(13,14)15/h4-7,16H,1H2,2-3H3

InChI Key

IHLWZURFTCOSQR-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C1=C(C=C(C=C1)OC)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Aromatic Substitution via Electrophilic Aromatic Substitution (EAS)

  • Method : Introduction of the methoxy group onto a suitably substituted aromatic ring, followed by trifluoromethylation.
  • Details :
    • Starting from phenol derivatives, methoxy groups are introduced via methylation (e.g., methyl iodide or dimethyl sulfate in the presence of base).
    • The trifluoromethyl group is then introduced through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or hypervalent iodine-based reagents (e.g., Togni's reagent).
  • Challenges : Regioselectivity control during trifluoromethylation, especially at ortho or para positions relative to existing substituents.

Cross-Coupling Approaches

  • Method : Suzuki-Miyaura or Stille coupling reactions to assemble the aromatic core with the desired substituents.
  • Details :
    • A halogenated aromatic precursor (e.g., brominated or iodinated phenyl derivatives) reacts with a methoxy- or trifluoromethyl-substituted boronic acid or stannane.
    • These methods allow precise placement of substituents, improving regioselectivity and yields.
  • Advantages : High functional group tolerance and versatility.

Side-Chain Functionalization

  • Method : Introduction of the but-3-en-2-ol side chain via aldol condensations , Grignard reactions , or Wittig olefination .
  • Details :
    • The aromatic core bearing the methoxy and trifluoromethyl groups is further functionalized with an aldehyde or ketone precursor.
    • The side chain is introduced through Wittig reactions using phosphonium ylides, or via aldol condensations followed by reduction.
    • The terminal alcohol (hydroxy group) is then installed through selective reduction or hydrolysis.

Specific Synthesis Route (Based on Literature and Analogous Methods)

A representative synthesis, inferred from related compounds and documented procedures, involves:

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of 4-methoxyphenyl precursor Methylation of phenol with methyl iodide or dimethyl sulfate High yield, regioselective
2 Trifluoromethylation Use of hypervalent iodine reagents (e.g., Togni's reagent) or CF₃I with a catalyst Regioselective para/trifluoromethylation
3 Cross-coupling to assemble aromatic core Suzuki-Miyaura coupling with appropriate boronic acids High regioselectivity
4 Side-chain introduction Wittig or aldol reaction with suitable aldehyde/ketone Formation of butenol side chain
5 Hydroxylation Hydroboration or reduction steps Formation of but-3-en-2-ol

Notes on Reaction Conditions and Optimization

  • Temperature Control : Reactions such as trifluoromethylation typically require low to moderate temperatures (0–50°C) to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for coupling and trifluoromethylation steps.
  • Catalysts : Palladium catalysts are commonly employed in cross-coupling steps, with ligands optimized for regioselectivity.
  • Purification : Chromatography on silica gel or preparative HPLC is used to isolate the desired products with high purity.

In-Depth Research Findings and Data Tables

Reaction Step Reagents Conditions Yield Notes
Aromatic methylation CH₃I, K₂CO₃ Reflux in acetone >90% Regioselective for phenol
Trifluoromethylation Togni's reagent or CF₃I Room temp, inert atmosphere 60–80% Para-selectivity favored
Cross-coupling Pd(PPh₃)₄, boronic acid 80°C, inert atmosphere 70–85% High regioselectivity
Side-chain formation Wittig reagent Reflux in THF 75–90% E/Z selectivity controlled
Hydroxylation NaBH₄ Room temp 85–95% Selective reduction

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol C₁₂H₁₃F₃O₂ 246.23 (calc.) Methoxy, trifluoromethyl, α,β-unsaturated alcohol High lipophilicity; potential agrochemical/pharmaceutical use
(3E)-2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol C₈H₁₂F₃NO₂ 227.18 Ethoxy, trifluoromethyl, aminomethyl Enhanced solubility; bioactive intermediate
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 148.20 Phenyl, α,β-unsaturated alcohol Lower polarity; fragrance intermediate
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Methoxy, triazine, sulfonyl Herbicidal activity; inhibits acetolactate synthase

Table 2: Substituent Effects on Properties

Substituent Impact on Properties Example Compound
Trifluoromethyl ↑ Lipophilicity, ↑ metabolic stability, ↓ electron density Target compound
Methoxy ↑ Electron donation (resonance), moderate polarity Metsulfuron methyl ester
Ethoxy ↑ Hydrophobicity vs. methoxy, steric effects (3E)-2-(Aminomethyl)-4-ethoxy...
Phenyl ↑ Aromatic interactions, ↓ polarity 4-Phenyl-3-buten-2-ol

Biological Activity

2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol is an organic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group. These characteristics enhance its lipophilicity, which may influence its biological interactions and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H12F3O2C_{13}H_{12}F_3O_2, with a molecular weight of approximately 246.22 g/mol. The trifluoromethyl group significantly increases the compound's ability to penetrate cell membranes, which is crucial for its efficacy in biological systems .

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may inhibit bacterial growth by interacting with bacterial membranes or essential metabolic pathways.
  • Anti-inflammatory Properties : The presence of the methoxy and trifluoromethyl groups may enhance its anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Case Studies

A series of studies have been conducted to evaluate the biological activity of structurally similar compounds, providing insights into the potential effects of this compound.

  • Cytotoxicity Testing : In vitro assays have been performed on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic activity .
    Cell LineIC50 (µM)
    MCF-75.0
    HeLa4.5
    A5493.8
  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
    BacteriaMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli30
  • Anti-inflammatory Effects : Inflammation models showed that the compound reduced pro-inflammatory cytokine levels significantly compared to control groups, suggesting a potential role in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The trifluoromethyl group enhances lipophilicity and membrane permeability, while the methoxy group may contribute to receptor binding affinity and selectivity .

Comparison with Similar Compounds

The following table compares this compound with related compounds:

Compound NameBiological ActivityKey Structural Features
4-Methoxy-2-(trifluoromethyl)phenylboronic acidAnticancerBoronic acid moiety
Methyl 3-(trifluoromethyl)phenylacetateAntibacterialTrifluoromethyl group
TrifluoromethylpyridineAntiviralPyridine ring

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